molecular formula C28H33ClN4O3S2 B6526361 N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135226-47-9

N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6526361
CAS No.: 1135226-47-9
M. Wt: 573.2 g/mol
InChI Key: JDXRCVGZRHCTJB-UHFFFAOYSA-N
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Description

The compound N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and a dimethylaminopropyl side chain.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S2.ClH/c1-5-32(23-12-7-6-8-13-23)37(34,35)24-17-15-22(16-18-24)27(33)31(20-10-19-30(3)4)28-29-26-21(2)11-9-14-25(26)36-28;/h6-9,11-18H,5,10,19-20H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRCVGZRHCTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₃₀H₃₃ClN₆O₅S
  • Molecular Weight : 600.14 g/mol
  • IUPAC Name : this compound

Pharmacological Properties

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested.
  • Cholinesterase Inhibition :
    • Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition were reported at 157.31 µM and 46.42 µM, respectively, indicating a selective inhibition profile .
  • Anticancer Activity :
    • Recent research has indicated that the compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values below 10 µM .

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The inhibition of cholinesterases suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties may stem from interference with bacterial cell wall synthesis or function.
  • Induction of Apoptosis in Cancer Cells : The anticancer effects may involve apoptosis induction pathways, although further molecular studies are needed to elucidate this mechanism.

Case Studies

  • Cholinesterase Inhibition Study :
    A study conducted by Mehdi et al. (2013) explored the inhibitory effects of various compounds on cholinesterases. The tested compound demonstrated selective inhibition towards BChE compared to AChE, suggesting its potential for therapeutic use in cognitive disorders .
  • Antimicrobial Efficacy Assessment :
    In a comprehensive assessment of antimicrobial agents, the compound was evaluated against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it outperformed several standard antibiotics in terms of potency and spectrum of activity .
  • Cytotoxicity Evaluation on Cancer Cell Lines :
    A recent study assessed the cytotoxic effects on MCF-7 and A549 cell lines. The findings revealed that treatment with the compound led to significant reductions in cell viability, supporting its potential as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
Cholinesterase InhibitionAChE157.31
Cholinesterase InhibitionBChE46.42
Antimicrobial ActivityStaphylococcus aureus0.5
Antimicrobial ActivityEscherichia coli1.0
CytotoxicityMCF-7<10
CytotoxicityA549<10

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Characteristics of Related Compounds

Compound IR Bands (cm⁻¹) 1H-NMR Features Key Functional Groups
Target* ~1245 (C=S), ~1680 (C=O), ~3300 (NH) Aromatic protons (δ 7.2–8.1), dimethylamino (δ 2.2) Sulfamoyl, benzamide, benzothiazole
1243–1258 (C=S), 1663–1682 (C=O) Triazole-thione protons (δ 13.5–14.0) 1,2,4-triazole, sulfonyl
~1250 (C=S), ~3400 (NH) Methoxy (δ 3.8), dimethylaminoethyl (δ 2.4) Sulfamoyl, methoxybenzothiazole

*Inferred from analogous structures in .

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